N1-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(furan-2-ylmethyl)oxalamide
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Overview
Description
N1-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a piperazine ring, a thiophene ring, and a furan ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(furan-2-ylmethyl)oxalamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluorophenylpiperazine with 2-bromo-1-(thiophen-2-yl)propan-1-one under basic conditions to form the intermediate compound.
Oxalamide Formation: The intermediate is then reacted with furan-2-ylmethylamine in the presence of oxalyl chloride to form the final oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N1-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(furan-2-ylmethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N1-(1-(4-chlorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(furan-2-ylmethyl)oxalamide
- **N1-(1-(4-bromophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(furan-2-ylmethyl)oxalamide
Uniqueness
N1-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-N2-(furan-2-ylmethyl)oxalamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C24H27FN4O3S |
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Molecular Weight |
470.6 g/mol |
IUPAC Name |
N'-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-N-(furan-2-ylmethyl)oxamide |
InChI |
InChI=1S/C24H27FN4O3S/c1-17(27-24(31)23(30)26-16-20-4-2-14-32-20)22(21-5-3-15-33-21)29-12-10-28(11-13-29)19-8-6-18(25)7-9-19/h2-9,14-15,17,22H,10-13,16H2,1H3,(H,26,30)(H,27,31) |
InChI Key |
YCUTVZLTXVKOIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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